molecular formula C11H9NO4 B11887686 N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide

N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11887686
M. Wt: 219.19 g/mol
InChI Key: RDZIQFIWRUHEJJ-UHFFFAOYSA-N
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Description

N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide is a derivative of 4-hydroxycoumarin, a naturally occurring compound found in various plants, microorganisms, animals, essential oils, and fruits. This compound is part of the coumarin family, known for its wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide typically involves the reaction of 4-hydroxycoumarin with ethyl bromoacetate in the presence of potassium carbonate to obtain ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate. This intermediate is then hydrolyzed to produce 2-(2-oxo-2H-chromen-4-yloxy)acetic acid, which is subsequently treated with various amines to yield the desired this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with various molecular targets and pathways. It is known to inhibit bacterial DNA gyrase, an enzyme critical for DNA replication in bacteria, thereby exhibiting antimicrobial activity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-hydroxy-2-oxo-2H-chromen-3-yl)acetamide stands out due to its unique combination of antimicrobial, antioxidant, and potential therapeutic properties. Unlike its parent compound, 4-hydroxycoumarin, which is primarily known for its anticoagulant effects, this derivative exhibits a broader range of biological activities, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-(4-hydroxy-2-oxochromen-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-6(13)12-9-10(14)7-4-2-3-5-8(7)16-11(9)15/h2-5,14H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZIQFIWRUHEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=CC=CC=C2OC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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